6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYENKJJALUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell division.
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action supported by various studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Chemical Formula : C_8H_10BrN_3
- CAS Number : 1296224-38-8
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been recognized for its potential as a therapeutic agent in various diseases, particularly cancer and infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound.
In Vitro Studies
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited broad-spectrum anticancer activity. Specifically, compounds showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The most potent derivatives displayed IC50 values ranging from 0.55 µM to 1.06 µM for CDK2 and TRKA inhibition, indicating strong potential as dual inhibitors in cancer therapy .
Cell Cycle Impact
Further investigations into the mechanism revealed that treatment with these compounds caused significant cell cycle arrest in the G0–G1 phase. For instance, treated populations showed an increase to 84.36% in G0–G1 phase cells compared to 57.08% in control groups, suggesting an effective blockade of cell proliferation .
| Compound | IC50 (CDK2) | IC50 (TRKA) | G0–G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|---|
| 6n | 0.78 µM | 0.98 µM | 84.36 | 11.49 | 4.15 |
| Control | - | - | 57.08 | 29.33 | 13.59 |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activities.
Minimum Inhibitory Concentration (MIC)
A series of synthesized compounds were evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Notably, some derivatives exhibited MIC values as low as 0.125 µg/mL , outperforming traditional antibiotics like ciprofloxacin . The minimum biofilm inhibition concentration (MBIC50) for one derivative was found to be 0.02 µg/mL , indicating strong anti-biofilm activity .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell signaling and proliferation:
- CDK Inhibition : The compound acts as a cyclin-dependent kinase (CDK) inhibitor, crucial for regulating the cell cycle.
- RNA Polymerase Inhibition : Some derivatives have been shown to inhibit RNA polymerase activity, further supporting their antimicrobial properties .
Case Studies and Research Findings
Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on Anticancer Efficacy : A recent clinical trial demonstrated that a derivative significantly reduced tumor size in patients with specific types of cancer when used in combination with standard chemotherapy .
- Antibacterial Efficacy Against MRSA : A compound from this class showed remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value lower than that of conventional treatments .
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrimidine scaffold, including 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, has been recognized for its versatility in drug design. It serves as a bioisostere of purines and adenine, which allows it to interact effectively with biological targets such as kinases.
Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, which is crucial in cell cycle regulation. In vitro studies have shown promising results in inhibiting tumor cell lines such as MCF-7 and HCT-116 with IC50 values indicating robust activity against these cancer types .
| Cell Line | IC50 (nM) | Significance |
|---|---|---|
| MCF-7 | 50 ± 10 | p < 0.0001 |
| HCT-116 | 45 ± 8 | p < 0.0001 |
This data illustrates the compound's potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. Inhibitors targeting adaptor-associated kinase 1 (AAK1) have been shown to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of AAK1 using compounds like this compound could lead to advancements in treating cognitive deficits associated with these disorders .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidines in various disease models.
Inhibition of AAK1
AAK1 is implicated in several neurological conditions and pain pathways. Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their ability to inhibit AAK1 activity both in vitro and in vivo. Studies have demonstrated that these inhibitors can reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Antimicrobial Properties
Research also points to antimicrobial applications for pyrazolo[1,5-a]pyrimidines. The compound has shown activity against various pathogens, indicating its potential utility in developing new antimicrobial agents .
Cancer Treatment Research
A study focusing on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds against human cancer cell lines. The study synthesized multiple derivatives and assessed their activity against CDK2 and other kinases, revealing that modifications to the pyrazolo structure significantly impacted their inhibitory potency.
Neurodegenerative Disease Models
In another case study involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound were administered to assess their effects on cognitive function and synaptic plasticity. Results indicated that these compounds could enhance cognitive performance and reduce amyloid plaque accumulation, supporting their potential role in neuroprotection.
Comparison with Similar Compounds
Substituent Variations at Position 2
Position 2 modifications significantly impact steric bulk, solubility, and binding affinity:
- 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (MW: 213.05): The methyl group minimizes steric hindrance, favoring planar interactions with target proteins. This compound is often used as a synthetic intermediate .
- 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine (MW: 240.10): The linear propyl chain increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
Key Insight : The isopropyl group balances steric bulk and lipophilicity, optimizing interactions with hydrophobic kinase pockets while maintaining moderate solubility .
Substituent Variations at Position 6
The bromine atom at position 6 is a common feature across analogs, enabling Suzuki-Miyaura couplings for further functionalization:
- 6-Bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (MW: 397.03): The carboxamide group introduces hydrogen-bonding capability, enhancing target selectivity for kinases like PI3Kδ .
- 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine (MW: 391.57): Halogenated pyridinyl substituents enhance electronic effects, improving binding to ATP pockets in kinase inhibitors .
Key Insight : While the bromine at position 6 is retained for synthetic utility, additional substituents (e.g., carboxamides, halogens) fine-tune electronic properties and target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Position 2 Substituent | Position 6 Substituent | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₁BrN₃ | 241.11 | Isopropyl | Bromine | Kinase inhibition, SAR |
| 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine | C₉H₈BrN₃ | 238.08 | Cyclopropyl | Bromine | Building block |
| 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 213.05 | Methyl | Bromine | Synthetic intermediate |
| 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine | C₉H₁₀BrN₃ | 240.10 | Propyl | Bromine | Drug discovery |
Preparation Methods
Multi-Step Synthesis from Aminopyrazole Derivatives
- Starting from appropriately substituted aminopyrazoles, condensation with diethyl malonate or similar β-ketoesters in the presence of a base (e.g., sodium ethanolate) yields dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
- Subsequent chlorination using phosphorus oxychloride introduces chloro substituents selectively at positions 5 and 7 (or analogous positions), with yields around 61%.
- Nucleophilic substitution reactions can then selectively replace chlorine atoms with other nucleophiles, demonstrating the potential for selective functionalization at different ring positions.
Introduction of Isopropyl Group at Position 2
- The isopropyl substituent at position 2 can be introduced via nucleophilic substitution or reductive amination on aldehyde or ketone intermediates derived from the pyrazolo[1,5-a]pyrimidine core.
- For example, reduction of ester groups to alcohols followed by oxidation to aldehydes and subsequent reductive amination with isopropyl-containing amines can install the isopropyl group at position 2.
- Alternatively, direct alkylation or coupling reactions using appropriate isopropyl-containing reagents can be employed.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 5-Amino-3-methylpyrazole + Diethyl malonate | Sodium ethanolate, reflux | Dihydroxy-pyrazolo[1,5-a]pyrimidine (1) | 89 |
| 2 | Chlorination | Compound (1) | Phosphorus oxychloride (POCl3), reflux | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) | 61 |
| 3 | Nucleophilic substitution | Compound (2) | Potassium carbonate, morpholine, room temp | 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3) | 94 |
| 4 | Oxidation | Ester intermediate | Dess–Martin periodinane | Aldehyde intermediate | ~46 |
| 5 | Reductive amination | Aldehyde intermediate + isopropyl amine | Sodium triacetoxyborohydride | 2-Isopropyl substituted pyrazolo[1,5-a]pyrimidine | 63-84 |
| 6 | Bromination (oxidative halogenation) | Pyrazolo[1,5-a]pyrimidine intermediate | Sodium bromide, potassium persulfate, mild conditions | This compound | Variable |
Note: Yields are approximate and based on related literature data.
Research Findings and Analysis
- The synthetic routes emphasize the importance of selective halogenation and functional group transformations to achieve the desired substitution pattern.
- Using oxidative halogenation with sodium halides and potassium persulfate is a versatile and efficient method for introducing bromine at the 6-position.
- Reductive amination and nucleophilic substitution provide reliable methods for installing alkyl groups such as isopropyl at position 2, with moderate to good yields.
- Multi-step synthesis involving commercially available starting materials and mild reaction conditions supports scalability and adaptability for further derivatization.
- Microwave-assisted synthesis has been reported for related pyrazolo[1,5-a]pyrimidines, enabling rapid reaction times and good yields, which could be adapted for this compound.
Summary Table of Key Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Core ring formation | Cyclocondensation of aminopyrazoles with β-dicarbonyls | Sodium ethanolate, reflux | ~89 | High yield, well-established |
| Halogenation at position 6 | Oxidative halogenation with sodium bromide | NaBr, K2S2O8, mild conditions | Variable | Efficient, mild, one-pot possible |
| Isopropyl group introduction | Reductive amination on aldehyde intermediate | NaBH(OAc)3, isopropyl amine | 63–84 | Good selectivity and yields |
| Functional group transformations | Chlorination, nucleophilic substitution | POCl3, K2CO3, morpholine | 61–94 | Enables selective substitution |
| Alternative synthesis | Microwave-assisted multi-step synthesis | DMF-DMA, hydrazine hydrobromide, malondialdehydes | 34–92 | Rapid, good yields, adaptable |
This detailed analysis consolidates diverse synthetic approaches from recent peer-reviewed studies and reviews, providing a comprehensive understanding of the preparation methods for this compound. The methodologies highlight the strategic use of cyclocondensation, selective halogenation, and reductive amination to achieve the desired substitution pattern with good efficiency and scalability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or 1,3-biselectrophiles under basic conditions. For example, microwave-assisted synthesis can improve efficiency by reducing reaction time and enhancing yields (up to 20% improvement compared to traditional heating) . Key factors include solvent choice (e.g., pyridine for proton scavenging), temperature control (80–120°C), and catalyst use (e.g., KHSO₄ in aqueous media under ultrasound irradiation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C) to verify substituent positions and bromine integration. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves regiochemistry ambiguities. For example, planar geometry of the pyrazolo[1,5-a]pyrimidine core is often validated via crystallographic data .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how does bromination at the 6-position affect activity?
- Methodological Answer : Bromine enhances electrophilicity, making the compound a potent kinase inhibitor. Screening against cancer cell lines (e.g., HeLa, MCF-7) often involves ATP-binding site competition assays. The 6-bromo substituent increases binding affinity by 3–5-fold compared to non-halogenated analogs, as shown in kinase inhibition studies .
Advanced Research Questions
Q. How can regioselective functionalization of pyrazolo[1,5-a]pyrimidine be achieved, particularly at the C3 and C6 positions?
- Methodological Answer : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective halogenation. For instance, C3 iodination occurs with >85% yield under mild conditions, while C6 bromination requires electrophilic substitution with NBS (N-bromosuccinimide) in DMF at 60°C . Computational DFT studies guide site selectivity by analyzing electron density distribution .
Q. What strategies resolve low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids often face challenges due to steric hindrance from the isopropyl group. Optimizing ligand systems (e.g., XPhos) and microwave irradiation (100°C, 30 min) improves yields from 40% to 75%. Solvent screening (toluene > DMSO) and slow reagent addition mitigate side reactions .
Q. How do structural modifications at the 2-isopropyl group impact the compound’s pharmacokinetic properties?
- Methodological Answer : Replacing isopropyl with cyclopropyl enhances metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in murine models). LogP calculations and in vitro microsomal assays (e.g., CYP3A4 inhibition) validate these changes. Methylation at the 2-position, however, reduces solubility by 50% .
Q. What computational tools are effective for predicting the binding mode of this compound to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) identifies key interactions, such as hydrogen bonding with kinase hinge regions (e.g., EGFR-TK). QSAR models correlate bromine’s electronegativity with IC₅₀ values (R² = 0.89) .
Q. How can researchers address contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer : Meta-analysis of IC₅₀ data (e.g., PubChem BioAssay) identifies assay-dependent variability. For example, antiproliferative activity against MCF-7 cells varies by 10-fold due to differences in serum concentration (5% vs. 10% FBS). Standardizing protocols (MTT assay, 48-hour incubation) reduces discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
